molecular formula C14H16N2O2 B13153154 4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide

4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide

Cat. No.: B13153154
M. Wt: 244.29 g/mol
InChI Key: CNUCZUOAJJGOPQ-UHFFFAOYSA-N
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Description

4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide is an organic compound with the molecular formula C14H16N2O2. It features a benzamide core substituted with a furan ring and an amino group, making it a compound of interest in various fields of research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide typically involves the reaction of N-methylbenzamide with furan-2-ylmethylamine. The reaction is often carried out under microwave-assisted conditions to enhance the reaction rate and yield. The use of coupling reagents such as DMT/NMM/TsO− or EDC is common to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of microwave-assisted synthesis and the use of efficient coupling reagents can be scaled up for industrial applications, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects.

Comparison with Similar Compounds

Similar Compounds

    N-methylbenzamide: Lacks the furan ring and amino group, making it less versatile in chemical reactions.

    Furan-2-ylmethylamine: Contains the furan ring but lacks the benzamide core, limiting its applications.

    4-{[(Furan-2-ylmethyl)amino]methyl}benzamide: Similar structure but without the N-methyl group, affecting its reactivity and biological activity.

Uniqueness

4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide is unique due to the presence of both the furan ring and the N-methylbenzamide core, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

4-[(furan-2-ylmethylamino)methyl]-N-methylbenzamide

InChI

InChI=1S/C14H16N2O2/c1-15-14(17)12-6-4-11(5-7-12)9-16-10-13-3-2-8-18-13/h2-8,16H,9-10H2,1H3,(H,15,17)

InChI Key

CNUCZUOAJJGOPQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CNCC2=CC=CO2

Origin of Product

United States

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